

Quinoline-2,4(1H,3H)-dione: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: Quinoline-2,4(1H,3H)-dione

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **quinoline-2,4(1H,3H)-dione** core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of **quinoline-2,4(1H,3H)-dione** derivatives, highlighting their potential as therapeutic agents in various disease areas.

Synthesis of the Quinoline-2,4(1H,3H)-dione Scaffold

The synthesis of the **quinoline-2,4(1H,3H)-dione** core and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of N-Unsubstituted and N3-Substituted Derivatives from o-Aminobenzamides

A metal-free approach allows for the synthesis of both N-unsubstituted and N3-substituted **quinoline-2,4(1H,3H)-diones** from o-aminobenzamides and CO₂ at atmospheric pressure and room temperature.^{[1][2]} This method is environmentally friendly and versatile, accommodating a range of functional groups at the N3-position.^{[1][2]}

Annulation of Anthranilic Esters with N-pyridyl Ureas

A recently developed method for synthesizing 3-substituted quinoline-2,4-diones involves the annulation of anthranilic esters with N-pyridyl ureas. This process forms N-aryl-N'-pyridyl ureas, which then undergo cyclocondensation. This metal-free reaction proceeds with moderate to good yields and is scalable.[3]

Camps Cyclization

The Camps cyclization is a classical method for synthesizing quinolin-2-ones and quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. The reaction's regioselectivity, yielding either the 2-one or 4-one, is dependent on the substrate's structure and the reaction conditions.[4]

Biological Activities and Therapeutic Potential

Derivatives of **quinoline-2,4(1H,3H)-dione** have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in oncology, infectious diseases, and inflammatory disorders.

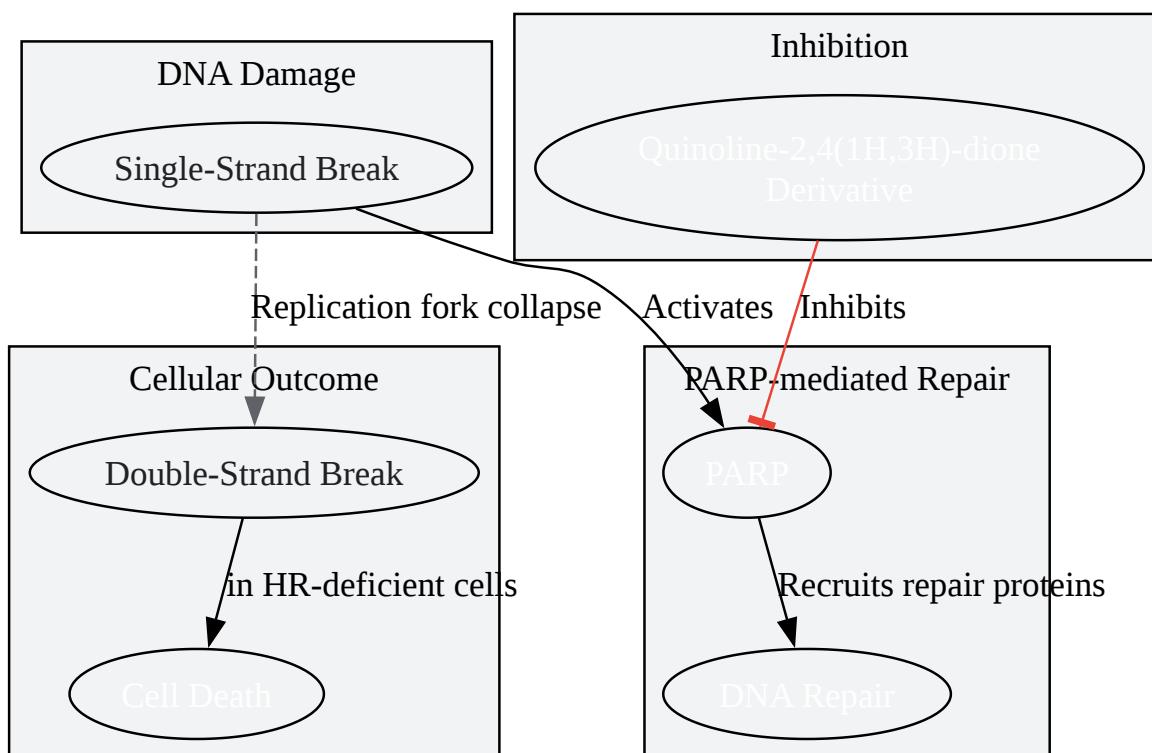
Anticancer Activity

Quinoline-2,4(1H,3H)-dione derivatives have shown significant potential as anticancer agents, primarily through the inhibition of Poly (ADP-ribose) polymerase (PARP) and modulation of the STAT3 signaling pathway.

PARP inhibitors are a class of targeted therapies that have shown efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6] By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which then lead to the accumulation of lethal double-strand breaks during cell division.[6] Several novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1/2 inhibitors, with some exhibiting IC₅₀ values in the nanomolar range.[7]

Table 1: Anticancer Activity of **Quinoline-2,4(1H,3H)-dione** Derivatives as PARP Inhibitors

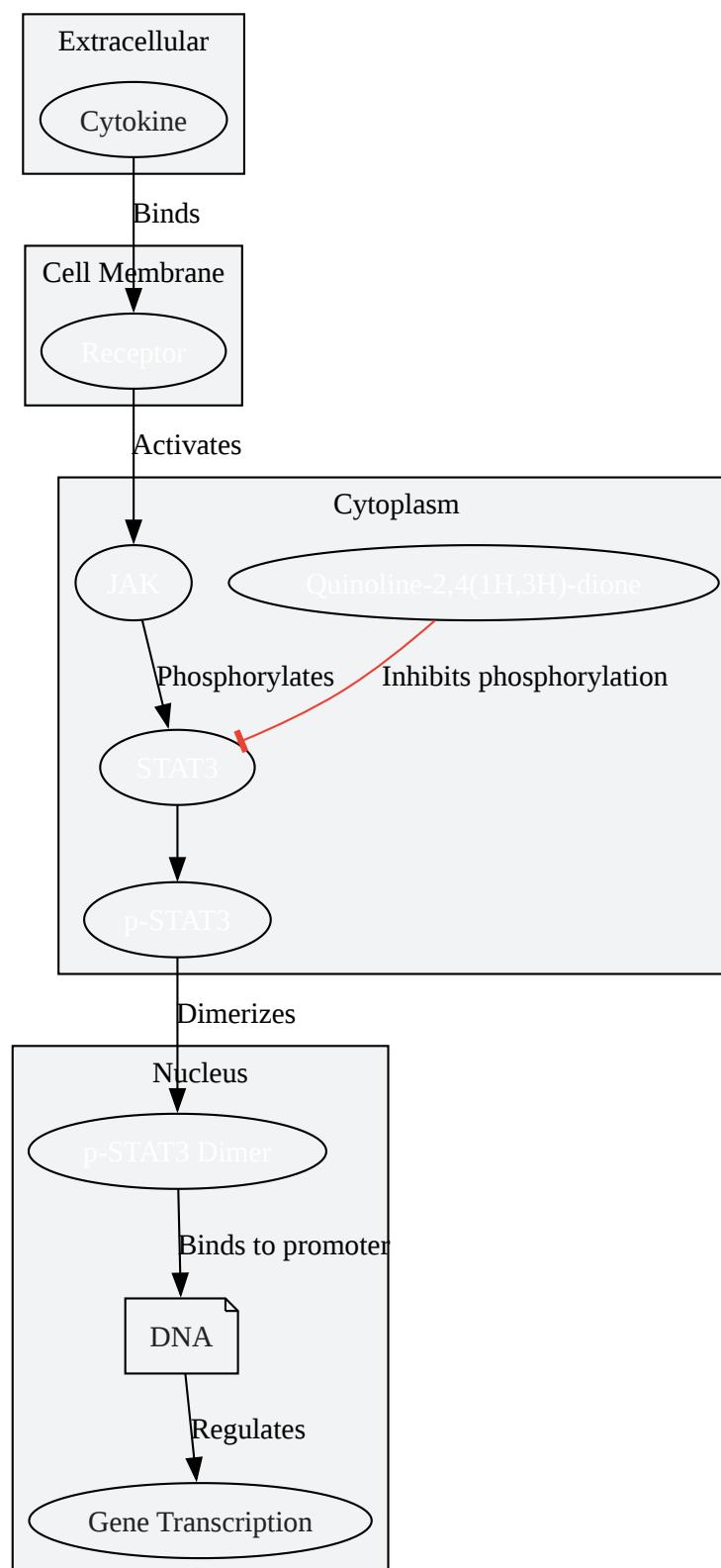
Compound	Target	IC50 (nM)	Cell Line	Reference
11a	PARP-1	467	-	[8]
PARP-2	11.5	-	[8]	
Compound 10	PARP-1/2	< 3120 (μM)	MX-1	[7]
Compound 11	PARP-1/2	3020 (μM)	MX-1	[7]

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The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Persistent activation of STAT3 is implicated in various cancers. Quinazoline-2,4(1H,3H)-dione has been shown to exert cytotoxic effects in hepatocellular carcinoma cells with an IC₅₀ value of 26.07 μM, and it modulates the STAT3 and FOXO3a signaling pathways.

Table 2: Anticancer Activity of **Quinoline-2,4(1H,3H)-dione** Derivatives

Compound	Cell Line	IC50 (µM)	Reference
Quinazoline-2,4(1H,3H)-dione	HepG2	26.07	
Quinazoline-2,4(1H,3H)-dione	WRL-68	326.5	



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Antimicrobial Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as potential antimicrobial agents, with some acting as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[9]

Table 3: Antimicrobial Activity of **Quinoline-2,4(1H,3H)-dione** Derivatives

Compound	Microorganism	MIC (mg/mL)	Reference
13	Escherichia coli	65	[10]
2b	Staphylococcus haemolyticus	10	[11]
2c	Staphylococcus aureus	11	[11]
3c	Staphylococcus haemolyticus	12	[11]
2a	Staphylococcus haemolyticus	13	[11]

Anti-inflammatory Activity

Quinazoline-2,4(1H,3H)-dione derivatives have also been explored for their anti-inflammatory properties. Some derivatives bearing guanidine moieties have been identified as inhibitors of the Na⁺/H⁺ exchanger (NHE-1), which plays a role in the inflammatory response.[12] Additionally, certain quinolinone-triazole hybrids have shown inhibitory activity against lipoxygenase (LOX).[13]

Table 4: Anti-inflammatory Activity of **Quinoline-2,4(1H,3H)-dione** Derivatives

Compound	Target	IC50 (μM)	Reference
5a (hybrid)	LOX	10.0	[13]
4c (precursor)	LOX	22.5	[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of **quinoline-2,4(1H,3H)-dione** derivatives.

General Synthesis of 1,3-Bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]quinazoline-2,4(1H,3H)-dione (4a)

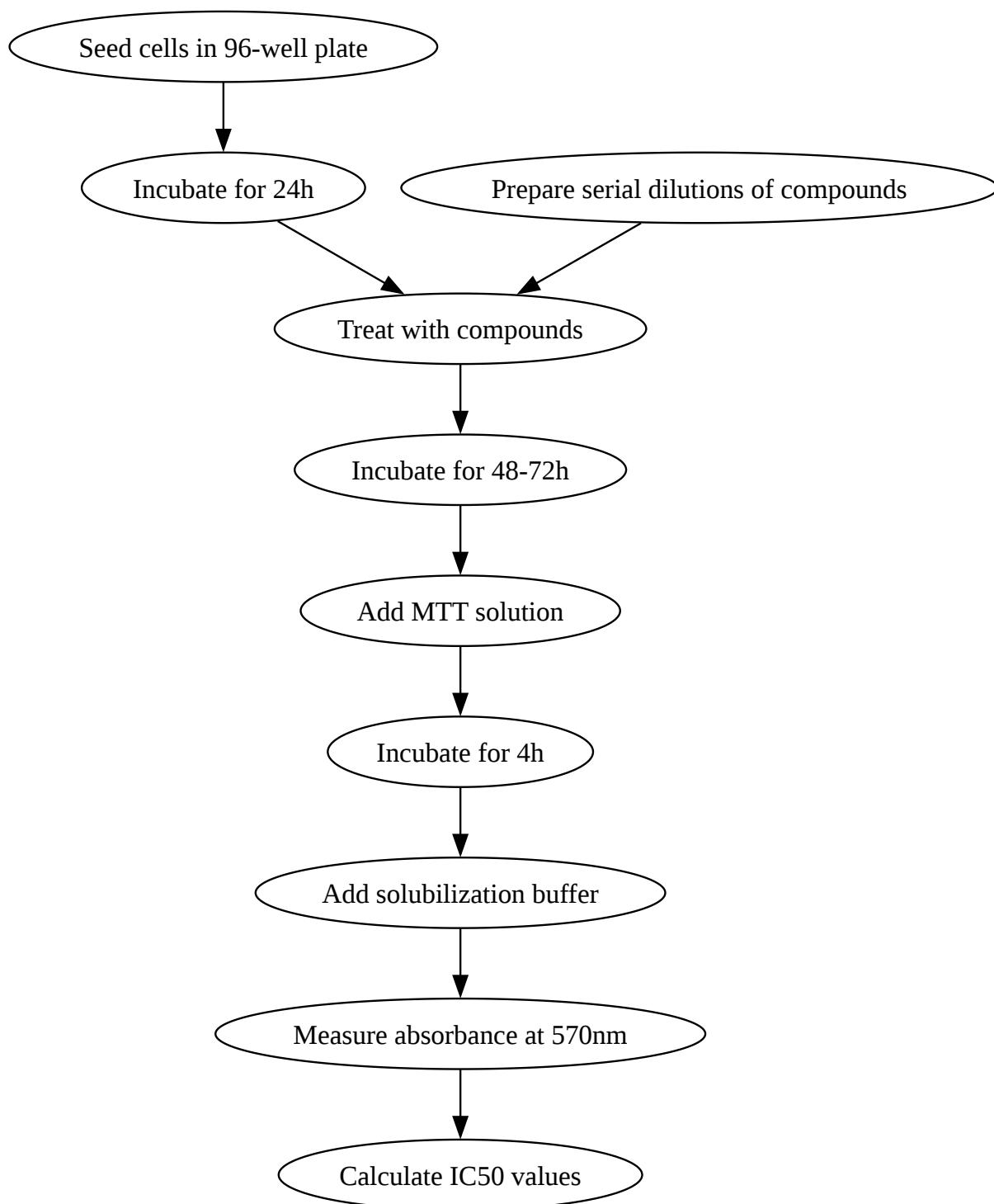
A mixture of dibenzyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate (2a) (2.30 g, 5.02 mmol), aminoguanidine carbonate (1.45 g, 10.7 mmol), and KOH (1.20 g, 21.4 mmol) is refluxed in 95% ethanol solution (50 mL) for 1 hour.[12] The hot reaction mass is filtered and then cooled. The resulting solid residue is filtered off, dried at room temperature, and recrystallized twice from ethanol to yield the final product.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Preparation:** Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
- **Treatment:** Remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.

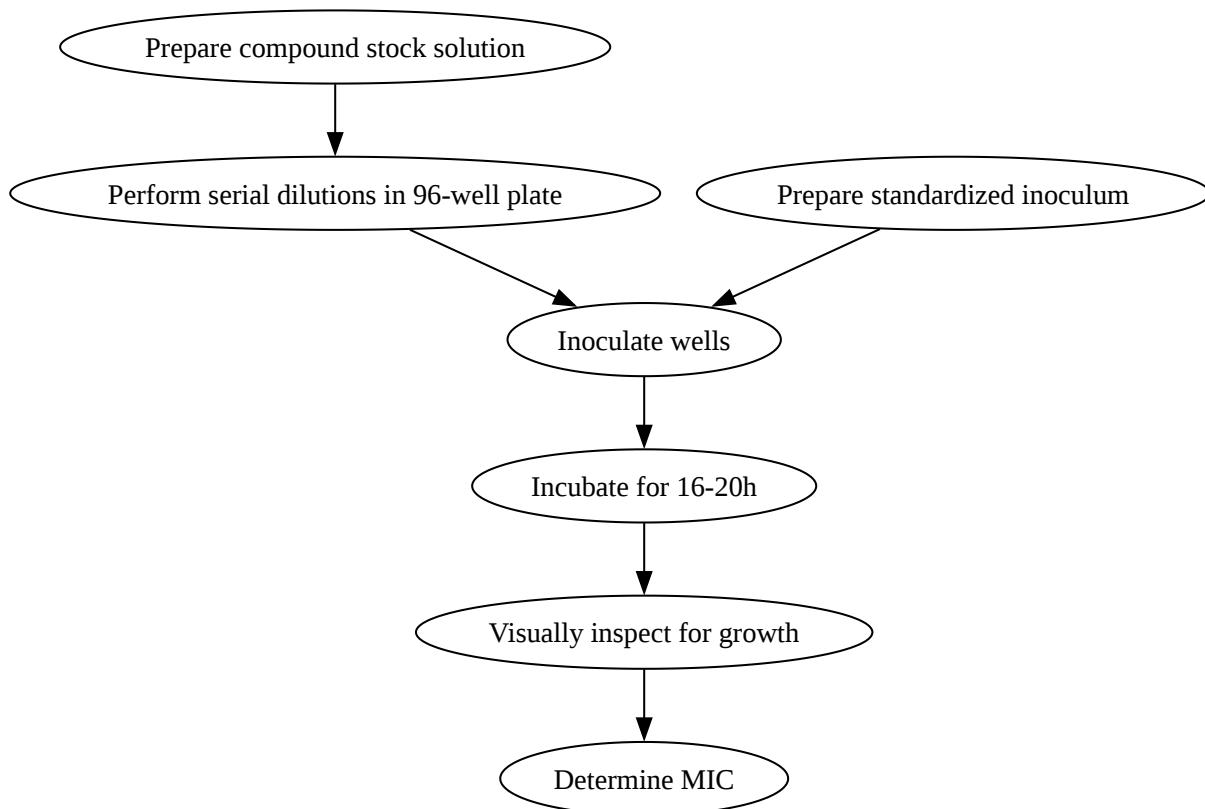
- Solubilization: Remove the medium containing MTT and add 150 μ L of a solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

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Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

- Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).
- Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.



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In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

- Reagent Preparation: Prepare all reagents, including the test compounds, COX assay buffer, COX probe, COX cofactor, and arachidonic acid, according to the kit's instructions.
- Plate Preparation: Add the test inhibitors, inhibitor control (e.g., Celecoxib), and enzyme control to the appropriate wells of a 96-well white opaque plate.

- Reaction Mix: Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor. Add the reaction mix to all wells.
- Enzyme Addition: Add the reconstituted COX-2 enzyme to the wells.
- Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
- Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
- Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each compound to determine the IC₅₀ value.[14]

Conclusion

The **quinoline-2,4(1H,3H)-dione** scaffold represents a highly "privileged" structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this compound class. The synthetic accessibility and the possibility for extensive structural modifications provide a strong foundation for future drug discovery and development efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of **quinoline-2,4(1H,3H)-dione** derivatives.

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